molecular formula C17H28BNO6 B12501627 1-(Tert-butyl) 2-methyl (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

1-(Tert-butyl) 2-methyl (R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B12501627
M. Wt: 353.2 g/mol
InChI Key: ISJQEQWADIXBBC-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis often starts with the formation of the pyrrole ring, followed by the introduction of the tert-butyl and methyl groups. The dioxaborolane moiety is then attached through a series of reactions involving boronic acids or esters.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions.

    Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of advanced materials, such as specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or alter signaling pathways by interacting with receptors.

Comparison with Similar Compounds

1-(Tert-butyl) 2-methyl ®-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(tert-butyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole and 1-(tert-butyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate share structural similarities.

Properties

Molecular Formula

C17H28BNO6

Molecular Weight

353.2 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate

InChI

InChI=1S/C17H28BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9,12H,10H2,1-8H3

InChI Key

ISJQEQWADIXBBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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